molecular formula C15H11N3O2 B13114907 Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1'-biphenyl)-4-yl)- CAS No. 51807-76-2

Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1'-biphenyl)-4-yl)-

Cat. No.: B13114907
CAS No.: 51807-76-2
M. Wt: 265.27 g/mol
InChI Key: BSFQIXFSSKCZCR-UHFFFAOYSA-N
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Description

Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- is a complex organic compound featuring a methanone group attached to a 5-amino-1,2,4-oxadiazole ring and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Amination: Introduction of the amino group at the 5-position of the oxadiazole ring can be achieved through nucleophilic substitution reactions.

    Coupling with Biphenyl: The biphenyl moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate biphenyl halides and organometallic reagents.

    Methanone Formation: The final step involves the formation of the methanone group, which can be achieved through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanone group can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The methanone group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 under acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Substitution: Halogenating agents (e.g., NBS for bromination) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its distinct functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (5-amino-1,2,4-oxadiazol-3-yl)(phenyl)-: Lacks the biphenyl moiety, which may affect its reactivity and binding properties.

    Methanone, (5-amino-1,2,4-oxadiazol-3-yl)(4-methylphenyl)-: Contains a methyl group on the phenyl ring, potentially altering its steric and electronic properties.

    Methanone, (5-amino-1,2,4-oxadiazol-3-yl)(4-chlorophenyl)-: The presence of a chlorine atom can influence its reactivity and biological activity.

Uniqueness

Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- is unique due to the combination of the biphenyl moiety and the oxadiazole ring. This structural arrangement provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.

Properties

CAS No.

51807-76-2

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

(5-amino-1,2,4-oxadiazol-3-yl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C15H11N3O2/c16-15-17-14(18-20-15)13(19)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18)

InChI Key

BSFQIXFSSKCZCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=NOC(=N3)N

Origin of Product

United States

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